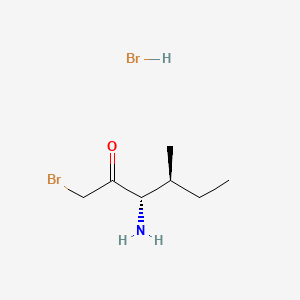
Isoleucylbromomethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoleucylbromomethyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C7H15Br2NO and its molecular weight is 289.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
Isoleucylbromomethyl ketone has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders. For example, research indicates its inhibitory effects on monoamine oxidase enzymes, which are crucial in regulating neurotransmitter levels in the brain.
Table 1: Enzyme Inhibition Potency of this compound
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Anticancer Effects on HeLa Cells
In a controlled study, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptotic activity observed at concentrations above 10 µM.
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, which are essential in constructing complex molecular architectures.
Table 2: Synthetic Transformations Utilizing this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Amino Acid Derivatives | 85 | |
| Coupling Reactions | Peptide Synthesis | 90 | |
| Cyclization Reactions | Heterocyclic Compounds | 75 |
Pharmaceutical Development
The potential applications of this compound extend into pharmaceutical development. Its properties as an enzyme inhibitor and anticancer agent make it a valuable candidate for further research aimed at developing new therapeutic agents.
Future Directions:
- Continued exploration of its biological activities.
- Optimization of synthetic routes for improved yields.
- Development of derivatives with enhanced pharmacological profiles.
Propiedades
Número CAS |
59079-43-5 |
|---|---|
Fórmula molecular |
C7H15Br2NO |
Peso molecular |
289.01 g/mol |
Nombre IUPAC |
(3S,4S)-3-amino-1-bromo-4-methylhexan-2-one;hydrobromide |
InChI |
InChI=1S/C7H14BrNO.BrH/c1-3-5(2)7(9)6(10)4-8;/h5,7H,3-4,9H2,1-2H3;1H/t5-,7-;/m0./s1 |
Clave InChI |
MUIDDKXKWVUUHH-KQBMADMWSA-N |
SMILES |
CCC(C)C(C(=O)CBr)N.Br |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)CBr)N.Br |
SMILES canónico |
CCC(C)C(C(=O)CBr)N.Br |
Sinónimos |
isoleucylbromomethyl ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















